BENGHE Foundational & Exploratory

Check Availability & Pricing

reactivity and chemical properties of 2-Chloro-5-
fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloro-5-fluorobenzotrifluoride

Cat. No.: B1631771

An In-depth Technical Guide to the Reactivity and Chemical Properties of 2-Chloro-5-
fluorobenzotrifluoride

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-5-fluorobenzotrifluoride
(CAS No. 89634-75-3), a pivotal intermediate in the synthesis of advanced pharmaceutical and
agrochemical compounds. The document elucidates the molecule's core physicochemical
properties, synthetic pathways, and characteristic reactivity. A central focus is placed on the
interplay of its substituents—the trifluoromethyl, chloro, and fluoro groups—which collectively
define its behavior in key chemical transformations. Detailed discussions on nucleophilic
aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are presented,
supported by mechanistic diagrams and field-proven insights. This guide is intended for
researchers, chemists, and drug development professionals seeking to leverage the unique
chemical attributes of this versatile building block.

Introduction and Physicochemical Profile

2-Chloro-5-fluorobenzotrifluoride, with the empirical formula C7HsCIF4, is a halogenated
aromatic compound of significant interest in medicinal and materials chemistry. The strategic
placement of three distinct electron-withdrawing groups on the benzene ring imparts a unique
electronic character, making it a highly valuable and reactive scaffold for constructing complex
molecular architectures. The trifluoromethyl (-CFs) group, in particular, is a cornerstone of
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modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of
active pharmaceutical ingredients (APIs).[1][2]

The reactivity of the aromatic core is profoundly influenced by the synergistic and competing
electronic effects of its substituents. The potent electron-withdrawing nature of the
trifluoromethyl group, primarily through a strong negative inductive effect (-1), renders the
aromatic ring electron-deficient. This electronic state is fundamental to its utility, particularly in
facilitating reactions that are otherwise challenging on electron-rich aromatic systems.

Core Physicochemical Data

A summary of the key physical and chemical properties of 2-Chloro-5-fluorobenzotrifluoride
is presented below for quick reference.

Property Value Reference(s)
CAS Number 89634-75-3 [3]

Molecular Formula C7H3CIF4 [3]

Molecular Weight 198.55 g/mol

Appearance Liquid [4]

Boiling Point 152.1 + 35.0 °C (at 760 Torr) [3]

Density 1.427 + 0.06 g/cms3 (at 20 °C) [3]

InChl Key CBMMVERXHJUMCM- 5]

UHFFFAOYSA-N

SMILES FC(F)(F)clc(cce(cl)F)CI

Synthesis and Manufacturing Pathways

The synthesis of 2-Chloro-5-fluorobenzotrifluoride can be approached through several
strategic routes, typically starting from more readily available benzotrifluoride precursors. The
choice of pathway often depends on factors such as starting material cost, desired purity, and
scalability.
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One common and logical strategy involves the direct electrophilic halogenation of a suitable
precursor like m-fluorobenzotrifluoride.[5] The directing effects of the existing substituents are
critical for achieving the desired regioselectivity. The trifluoromethyl group is a meta-director,
while the fluorine atom is an ortho-, para-director. Their combined influence dictates the
position of the incoming electrophile.

An alternative and highly versatile approach involves a multi-step sequence starting with
nitration, followed by reduction and a Sandmeyer-type reaction to introduce the chloro group.[5]
This pathway offers robust control over isomer formation. For instance, a similar methodology
is employed for synthesizing the isomeric 2-bromo-5-fluorobenzotrifluoride, which involves the
nitration of m-fluorobenzotrifluoride, reduction of the nitro group to an amine, and subsequent
diazotization followed by bromination.[5][6]
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Caption: Multi-step synthesis of 2-Chloro-5-fluorobenzotrifluoride.
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Core Reactivity and Chemical Properties

The chemical behavior of 2-Chloro-5-fluorobenzotrifluoride is dominated by the electron-
deficient nature of its aromatic ring. This property makes it an excellent substrate for
nucleophilic aromatic substitution and a versatile partner in metal-catalyzed cross-coupling
reactions.

Nucleophilic Aromatic Substitution (SNATr)

The primary mode of reactivity for this molecule is Nucleophilic Aromatic Substitution (SNAr).
The reaction is strongly activated by the -CFs group, which stabilizes the negatively charged
intermediate (Meisenheimer complex) formed upon nucleophilic attack.[7][8]

Causality of Reactivity:

» Activation: The trifluoromethyl group is a powerful electron-withdrawing group. Its placement
ortho to the chlorine atom provides maximal resonance stabilization for the anionic
intermediate, significantly accelerating the rate of substitution at the C2 position.[7]

o Leaving Group Aptitude: Both chlorine and fluorine can act as leaving groups. However, the
C-Cl bond is weaker than the C-F bond, making chloride the kinetically preferred leaving
group in most SNAr reactions.[7] The fluorine atom at C5 is less activated as it is meta to the
-CFs group.[7]

The general mechanism proceeds via a two-step addition-elimination pathway.[9]
Caption: General mechanism for SNAr on 2-Chloro-5-fluorobenzotrifluoride.
Experimental Protocol: General SNAr Reaction

e Setup: To a solution of 2-Chloro-5-fluorobenzotrifluoride (1.0 eq.) in a suitable aprotic
polar solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1.1-1.5 eq.) and a
base (e.g., K2COs, Cs2CO0s, if required).

o Reaction: Heat the mixture to a temperature typically ranging from 80 °C to 150 °C. The
optimal temperature is determined by the nucleophilicity of the attacking species.
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e Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as
Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

o Workup: Upon completion, cool the reaction mixture to room temperature, dilute with water,
and extract the product with an organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazSOa), filter, and concentrate under reduced pressure. The crude product can be
purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in 2-Chloro-5-fluorobenzotrifluoride is amenable to various palladium-
catalyzed cross-coupling reactions, which are foundational methods for C-C, C-N, and C-O
bond formation.[10] These reactions dramatically expand the synthetic utility of the molecule,
allowing for the introduction of diverse functionalities.

Potential Transformations:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Heck Reaction: Reaction with alkenes.

The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side
reactions, such as C-F bond activation, which is generally more challenging but possible under
specific conditions.[11][12]
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Caption: Key synthetic transformations of 2-Chloro-5-fluorobenzotrifluoride.

Applications in Drug Discovery and Agrochemicals

2-Chloro-5-fluorobenzotrifluoride is a key building block for a variety of biologically active
molecules. Its derivatives are found in numerous pharmaceutical and agrochemical products.
[1][13]

o Pharmaceutical Synthesis: The scaffold is used to construct APIs where the fluorinated
phenyl moiety is crucial for activity. The trifluoromethyl group can enhance binding to target
proteins and improve pharmacokinetic profiles by blocking metabolic oxidation.[1][2]

» Agrochemical Production: In agrochemicals, this intermediate is used to create potent
herbicides and pesticides.[13] The halogen and -CFs substituents contribute to the
molecule's environmental persistence and biological efficacy, leading to improved crop
protection.[1]

Spectroscopic Profile

The structural identity of 2-Chloro-5-fluorobenzotrifluoride can be unequivocally confirmed
through standard spectroscopic methods. While a complete dataset is not publicly available,
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the expected spectral characteristics can be predicted based on its structure and data from

analogous compounds.[14][15]

'H NMR: The proton NMR spectrum would be complex, showing three distinct aromatic
protons. The signals would exhibit coupling to each other (3JHH) as well as coupling to the
fluorine atom (3JHF, 4JHF) and potentially long-range coupling to the -CFs group (°JHF),
resulting in intricate multiplets.

19F NMR: The fluorine NMR spectrum would show two signals: one for the aromatic fluorine
and one for the -CFs group, each with characteristic chemical shifts and coupling patterns.

13C NMR: The carbon NMR spectrum would display seven distinct signals for the seven
carbon atoms. The carbon attached to the -CFs group would appear as a quartet due to
coupling with the three fluorine atoms.

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for C-H
stretching (aromatic, ~3100-3000 cm~1), C=C stretching (aromatic, ~1600-1450 cm™1),
strong C-F stretching (for both Ar-F and CFs, ~1350-1100 cm~1), and C-ClI stretching (~800-
600 cm~1).[15]

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a prominent
molecular ion peak (M*) at m/z 198, along with a characteristic M+2 isotope peak for the
presence of one chlorine atom.[15]

Safety and Handling

2-Chloro-5-fluorobenzotrifluoride is classified as an irritant and is harmful if swallowed.[4][16]

Proper safety protocols must be strictly followed during its handling and storage.

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid all
personal contact, including inhalation of vapors and contact with skin and eyes. Wear
appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g.,
PVC), safety goggles or a face shield, and a lab coat.[4][17]

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep
containers tightly sealed when not in use.[4][17]
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o Spills: In case of a spill, absorb with an inert material like sand or vermiculite and place it in a
suitable, labeled container for disposal.[4]

o Fire: The substance is non-combustible, but containers may burn. Use extinguishing media
suitable for the surrounding fire.[4]

Conclusion

2-Chloro-5-fluorobenzotrifluoride is a specialty chemical whose value lies in the precise
arrangement of its functional groups. Its electron-deficient aromatic ring, activated primarily by
an ortho-trifluoromethyl group, makes it an ideal substrate for nucleophilic aromatic
substitution, providing a reliable platform for introducing a wide range of functionalities.
Furthermore, its capacity to participate in palladium-catalyzed cross-coupling reactions
solidifies its status as a versatile and indispensable intermediate in the synthesis of high-value
compounds for the pharmaceutical and agrochemical industries. A thorough understanding of
its reactivity, guided by the principles outlined in this document, is essential for its effective
application in advanced chemical synthesis.
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Sources

e 1. nbinno.com [nbinno.com]

e 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nim.nih.gov]

e 3. 2-CHLORO-5-FLUOROBENZOTRIFLUORIDE CAS#: 89634-75-3 [m.chemicalbook.com]
e 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

e 5. benchchem.com [benchchem.com]

e 6. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google
Patents [patents.google.com]

e 7. benchchem.com [benchchem.com]

» 8. masterorganicchemistry.com [masterorganicchemistry.com]
» 9. chem.libretexts.org [chem.libretexts.org]

e 10. mdpi.com [mdpi.com]

e 11. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | MDPI
[mdpi.com]

o 12. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C—F
bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

e 13. nbinno.com [nbinno.com]
e 14. 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR [m.chemicalbook.com]

e 15. pdf.benchchem.com [pdf.benchchem.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1631771?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/dye-intermediates/the-crucial-role-of-2-amino-5-fluorobenzotrifluoride-in-modern-chemical-synthesis-lb
https://pubmed.ncbi.nlm.nih.gov/26200936/
https://m.chemicalbook.com/ProductChemicalPropertiesCB9214794_EN.htm
https://store.apolloscientific.co.uk/storage/msds/PC9088_msds.pdf
https://www.benchchem.com/es/product/b1631771
https://patents.google.com/patent/CN104447183B/en
https://patents.google.com/patent/CN104447183B/en
https://www.benchchem.com/product/b179445
https://www.masterorganicchemistry.com/2018/08/20/nucleophilic-aromatic-substitution-nas/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.07%3A_Nucleophilic_Aromatic_Substitution
https://www.mdpi.com/2073-4344/11/5/588
https://www.mdpi.com/2073-4344/4/3/321
https://www.mdpi.com/2073-4344/4/3/321
https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc05035a
https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc05035a
https://www.nbinno.com/other-organic-chemicals/2-chloro-5-nitrobenzotrifluoride-key-intermediate-pharma-agro-um
https://m.chemicalbook.com/SpectrumEN_393-37-3_1HNMR.htm
https://pdf.benchchem.com/167/Spectroscopic_and_Synthetic_Profile_of_2_Chloro_5_nitrobenzaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 16. fishersci.com [fishersci.com]
e 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

» To cite this document: BenchChem. [reactivity and chemical properties of 2-Chloro-5-
fluorobenzotrifluoride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1631771#reactivity-and-chemical-properties-of-2-
chloro-5-fluorobenzotrifluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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